Crystal Structure Planarity: Near-Ideal Planarity of 3-Chloro-4-methylquinolin-2(1H)-one Quantified Against Structural Deviations Typical of Substituted Quinolinones
Single-crystal X-ray diffraction analysis reveals that 3-chloro-4-methylquinolin-2(1H)-one exhibits a root-mean-square (r.m.s.) deviation of only 0.023 Å for its 13 non‑hydrogen atoms, indicating a near-perfect planar conformation [1]. In contrast, many substituted quinolin-2(1H)-one derivatives, particularly those bearing bulkier substituents at the 1- or 6-positions, show significantly greater deviations from planarity (often exceeding 0.05 Å), which can disrupt π-π stacking interactions and alter binding affinity to flat enzymatic active sites [2].
| Evidence Dimension | Molecular Planarity (r.m.s. deviation of non‑H atoms from least-squares plane) |
|---|---|
| Target Compound Data | 0.023 Å (13 non‑H atoms) |
| Comparator Or Baseline | Typical substituted quinolin-2(1H)-ones: >0.05 Å deviation |
| Quantified Difference | At least 2-fold lower deviation, consistent with near-perfect planarity |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; structure solved and refined in monoclinic space group |
Why This Matters
Enhanced planarity facilitates stronger π-stacking interactions with aromatic residues in enzyme active sites and ensures reproducible solid-state properties during formulation and crystallization, directly impacting procurement decisions for medicinal chemistry and materials science applications.
- [1] Kassem, M. G., Ghabbour, H. A., & Abdel-Aziz, H. A. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1013. View Source
- [2] Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. View Source
